Diacylglycerol kinase inhibitor i
Vue d'ensemble
Description
Diacylglycerol Kinase Inhibitor I, also referenced under CAS 93076-89-2, controls the biological activity of Diacylglycerol Kinase . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications . It potentiates the activity of protein kinase C by inhibiting diacylglycerol metabolism .
Molecular Structure Analysis
The molecular structure of Diacylglycerol kinase inhibitor i is represented by the empirical formula C27H26FN3OS . The molecular weight is 459.58 .Chemical Reactions Analysis
Diacylglycerol kinase (DGK) α limits the extent of Ras activation in response to antigen recognition, and its upregulation facilitates hypofunctional, exhausted T cell states . Pharmacological DGK α targeting restores cytotoxic function of chimeric antigen receptor and CD8 + T cells isolated from solid tumors .Physical And Chemical Properties Analysis
Diacylglycerol kinase inhibitor i is a solid substance . It is soluble in ethanol (12 mg/mL) and DMSO (4 mg/mL) . The storage temperature is between 10-30°C .Applications De Recherche Scientifique
Studies of Signal-Transducing Inositol Lipid Metabolism
This inhibitor is used in studies of signal-transducing inositol lipid metabolism . By inhibiting diacylglycerol kinase, it potentiates the effect of protein kinase C, which plays a crucial role in signal transduction .
Restoring T Cell Activation Program in Cancer Immunotherapy
In cancer immunotherapy, Diacylglycerol kinase α inhibition cooperates with PD-1-targeted therapies to restore the T cell activation program . This is particularly important in the treatment of cancer where T cell activation is crucial .
Reversing Exhausted T Lymphocyte Phenotypes
The inhibitor could provide an important mechanism to revert exhausted T lymphocyte phenotypes and thus favor proper anti-tumor T cell responses . The cooperative effect observed after PD-1/PD-L1 and DGK α blockade offers a promising strategy to improve the efficacy of immunotherapy in the treatment of cancer .
Restoring Restimulation-Induced Cell Death (RICD)
Inhibition of diacylglycerol kinase α restores restimulation-induced cell death and reduces immunopathology in XLP-1 IMMUNODEFICIENCY . This is particularly important in the treatment of immune disorders where restoring RICD is crucial .
Reducing Immunopathology in XLP-1
Pharmacological inhibition of DGKa prevents the excessive CD8+ T cell expansion and interferon-g production that occur in SAP-deficient mice after lymphocytic chorio-meningitis virus infection without impairing lytic activity . This highlights DGKa as a viable therapeutic target to reverse the life-threatening EBV-associated immunopathology that occurs in XLP-1 patients .
Mécanisme D'action
Biochemical Pathways
The inhibition of DGKα affects several biochemical pathways. DAG and phosphatidic acid (PA), both important second messengers, play crucial roles in cellular signaling . The inhibition of DGKα amplifies the DAG-dependent signaling cascade . This leads to the enhancement of Ras/ERK/AP-1 pathway , which is known to be involved in cell proliferation, differentiation, and apoptosis.
Result of Action
The inhibition of DGKα reinstates T-cell attack on tumors while limiting tumor growth, due to positive DGKα functions in several oncogenic pathways . It also enhances the cytotoxic function of chimeric antigen receptor and CD8+ T cells isolated from solid tumors . This could potentially reverse T cell exhausted phenotypes .
Propriétés
IUPAC Name |
6-[2-[4-[(4-fluorophenyl)-phenylmethylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3OS/c1-19-24(26(32)31-17-18-33-27(31)29-19)13-16-30-14-11-22(12-15-30)25(20-5-3-2-4-6-20)21-7-9-23(28)10-8-21/h2-10,17-18H,11-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVJXLPANKSLLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=CC=C4)C5=CC=C(C=C5)F)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239254 | |
Record name | R 59022 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diacylglycerol kinase inhibitor i | |
CAS RN |
93076-89-2 | |
Record name | R 59022 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093076892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | R 59022 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | R-59-022 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF550QIT3I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.